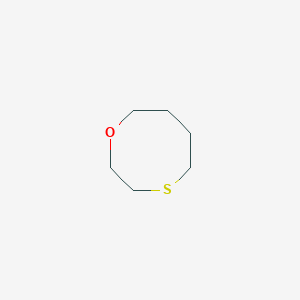

1,4-Oxathiocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Oxathiocane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom at opposite positions. This structure is systematically numbered with the oxygen atom at position 1 and the sulfur atom at position 4, while the remaining positions are occupied by carbon atoms. The compound is also known by other names such as 1,4-thioxane and 1-oxa-4-thiacyclohexane .

Preparation Methods

1,4-Oxathiocane can be synthesized through various methods. One common approach involves heating ethylene glycol or ethylene oxide with hydrogen sulfide. Another method includes dehydrating bis(hydroxyethyl) sulfide by heating it with potassium hydrogen sulfate. These reactions may also produce 1,4-dithiane as a byproduct . The original preparation method from 1912 involved reacting iodoethyl ether with potassium sulfide in alcohol, and a similar method used 2-chloroethyl ether .

Chemical Reactions Analysis

1,4-Oxathiocane undergoes several types of chemical reactions, primarily involving the sulfur atom. These reactions include:

Substitution: The compound can react with ammonia to form diimines. Further chlorination can yield 2,3,5,6-tetrachloro-1,4-oxathiocane.

Electrophilic Fluorination: Reaction with hydrofluoric acid results in perfluoro-1,4-oxathiocane, where all hydrogen atoms are replaced with fluorine atoms.

Formation of Oxathianium Salts: Elemental bromine in ether forms an oxathianium salt, and iodine in acetic acid produces 4-iodo-1,4-oxathianium iodide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-oxathiocane involves its ability to undergo various chemical transformations, primarily through the sulfur atom. These transformations include oxidation, substitution, and electrophilic fluorination, which enable the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

1,4-Oxathiocane is similar to other heterocyclic compounds such as 1,4-dioxane and 1,4-thiazine. its unique combination of oxygen and sulfur atoms in a six-membered ring distinguishes it from these compounds. For example:

Properties

CAS No. |

25042-07-3 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

1,4-oxathiocane |

InChI |

InChI=1S/C6H12OS/c1-2-5-8-6-4-7-3-1/h1-6H2 |

InChI Key |

QNNUQDYYZAMNPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCSCCOC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)